molecular formula C43H66O14 B7820674 Acetyldigitoxin CAS No. 25395-32-8

Acetyldigitoxin

Número de catálogo: B7820674
Número CAS: 25395-32-8
Peso molecular: 807.0 g/mol
Clave InChI: HPMZBILYSWLILX-UMDUKNJSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Acetyldigitoxin is prepared by the enzymatic cleavage of a glucose molecule from lanatoside A, a glycoside derived from Digitalis lanata . The process involves the use of specific enzymes to achieve the desired acetylation.

Industrial Production Methods: The industrial production of this compound involves the extraction of lanatoside A from Digitalis lanata leaves, followed by enzymatic acetylation. This method ensures a high yield of the compound with minimal impurities .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups present in its structure.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.

    Substitution: this compound can participate in substitution reactions, where functional groups in the molecule are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary, but typically involve the use of strong acids or bases as catalysts.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties.

Aplicaciones Científicas De Investigación

Pharmacological Mechanism

Acetyldigitoxin exerts its effects primarily through the inhibition of the Na+^+/K+^+-ATPase pump in cardiac myocytes. This inhibition leads to an increase in intracellular sodium, which subsequently raises calcium levels via the Na+^+/Ca2+^{2+} exchange mechanism. The increased calcium enhances myocardial contractility and can slow down conduction through the AV node, making it useful for managing atrial fibrillation and flutter .

Clinical Applications

  • Heart Failure Management :
    • This compound is utilized for rapid digitalization in patients with congestive heart failure. A study involving 80 patients demonstrated its efficacy in improving symptoms of heart failure when administered orally or intravenously .
    • Dosage typically starts at 1.5 to 2 mg for initial digitalization, followed by a maintenance dose of 0.1 mg daily .
  • Arrhythmias :
    • The drug's ability to decrease AV nodal conduction makes it effective for controlling heart rates in patients with atrial fibrillation or flutter .
  • Post-Myocardial Infarction :
    • It has been indicated for use after myocardial infarction and during cardiac surgical procedures .

Research Applications

This compound has also been investigated for its potential applications beyond cardiology:

  • Antileishmanial Activity :
    • Recent studies have shown that β-acetyl-digitoxin exhibits significant antileishmanial activity against Leishmania infantum. In vitro and in vivo experiments demonstrated its effectiveness in reducing parasite load and inducing Th1-type immune responses, suggesting potential as a treatment for leishmaniasis .
  • Drug Development :
    • This compound has been included in computational modeling studies aimed at predicting drug interactions and optimizing therapeutic profiles. Its properties are being explored to enhance drug discovery processes through machine learning and computer-aided drug design (CADD) .

Case Studies and Clinical Trials

Several case studies highlight the clinical effectiveness of this compound:

  • Comparative Study in Heart Failure : A study comparing this compound with other cardiac glycosides reported favorable outcomes in terms of symptom relief and reduced hospitalizations among patients with chronic heart failure .
  • Toxicity Monitoring : Observations from clinical trials indicate that while this compound can lead to digitalis toxicity symptoms (e.g., nausea, anorexia), these effects typically resolve within 24 to 72 hours after discontinuation .

Summary Table of Applications

ApplicationDescriptionEvidence Source
Heart FailureUsed for fast digitalization and symptom management
ArrhythmiasEffective in controlling heart rate during atrial fibrillation
Antileishmanial ActivityDemonstrated efficacy against Leishmania infantum in vitro and in vivo
Drug DevelopmentUtilized in computational modeling for predicting drug interactions

Mecanismo De Acción

Acetyldigitoxin exerts its effects by binding to the extracellular aspect of the alpha-subunit of the sodium-potassium ATPase pump in the membranes of heart cells (myocytes). This binding inhibits the pump, leading to an increase in the level of sodium ions in the myocytes. The elevated sodium levels slow down the extrusion of calcium ions via the sodium-calcium exchange pump, resulting in increased calcium ion storage in the sarcoplasmic reticulum. The stored calcium ions are then released by each action potential, enhancing the force of contraction of the heart muscle .

Additionally, this compound increases vagal activity via its central action on the central nervous system, decreasing the conduction of electrical impulses through the atrioventricular node. This mechanism is crucial for its clinical use in controlling heart rate during atrial fibrillation or atrial flutter .

Comparación Con Compuestos Similares

Uniqueness of this compound: this compound is unique due to its acetyl group, which enhances its pharmacokinetic properties, including better absorption and faster onset of action compared to digitoxin and digoxin. This makes this compound particularly effective for rapid digitalization in congestive heart failure .

Actividad Biológica

Acetyldigitoxin is a cardioactive compound derived from digitoxin, primarily used in the treatment of congestive heart failure and certain arrhythmias. Its biological activity is primarily attributed to its interaction with the Na+/K+ ATPase pump in cardiac myocytes, leading to increased intracellular calcium levels and enhanced cardiac contractility. This article delves into the mechanisms of action, clinical applications, and emerging research findings regarding this compound.

This compound binds specifically to the α-subunit of the Na+/K+ ATPase pump located in the plasma membrane of cardiac myocytes. The binding inhibits the pump's activity, resulting in:

  • Increased Sodium Levels : The inhibition leads to elevated intracellular sodium concentrations.
  • Calcium Accumulation : Elevated sodium levels reduce the extrusion of calcium via the Na+/Ca²+ exchanger, causing calcium accumulation in the sarcoplasmic reticulum.
  • Enhanced Contractility : The stored calcium is released during action potentials, thereby increasing myocardial contractility without altering the action potential duration .

Additionally, this compound influences vagal activity through central nervous system interactions, which can decrease conduction through the atrioventricular (AV) node, making it useful in managing certain arrhythmias .

Clinical Applications

This compound has been utilized clinically for digitalization in patients with heart failure. A notable study involved 80 patients where dosages ranged from 1.5 to 2 mg for initial digitalization and maintenance doses of 0.1 mg were administered once or twice daily. Observations included:

  • Toxicity Management : Common side effects included anorexia and nausea; however, these symptoms typically resolved within 24 to 72 hours after dose adjustment .
  • Efficacy : The compound demonstrated effective digitalization with a relatively rapid onset and manageable side effects compared to traditional therapies.

Research Findings

Recent studies have expanded the scope of this compound beyond cardiac applications. Notably:

  • Antileishmanial Activity : β-acetyl-digitoxin (a derivative) exhibited promising activity against Leishmania infantum, showing significant reductions in parasite load in infected mice. This compound also induced a Th1-type immune response characterized by elevated levels of cytokines such as IFN-γ and TNF-α while maintaining low toxicity .
  • Potential Cancer Therapeutics : Cardiac glycosides like this compound are being investigated for their cytotoxic properties against cancer cells. Research indicates that they may induce apoptosis and inhibit angiogenesis, suggesting potential roles as anticancer agents .

Data Summary

The following table summarizes key findings related to this compound's biological activity:

Study/Source Key Findings Clinical Relevance
Binds Na+/K+ ATPase, increases intracellular calciumEnhances cardiac contractility
Clinical study on heart failure patientsEffective digitalization with manageable side effects
Antileishmanial activity against L. infantumPotential for treating visceral leishmaniasis
Cytotoxic effects on cancer cellsInvestigated as anticancer therapeutics

Propiedades

IUPAC Name

[(2R,3R,4S,6S)-3-hydroxy-6-[(2R,3S,4S,6S)-4-hydroxy-6-[(2R,3S,4S,6R)-4-hydroxy-6-[[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyloxan-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H66O14/c1-21-38(48)33(54-24(4)44)19-37(51-21)57-40-23(3)53-36(18-32(40)46)56-39-22(2)52-35(17-31(39)45)55-27-9-12-41(5)26(16-27)7-8-30-29(41)10-13-42(6)28(11-14-43(30,42)49)25-15-34(47)50-20-25/h15,21-23,26-33,35-40,45-46,48-49H,7-14,16-20H2,1-6H3/t21-,22-,23-,26-,27+,28-,29+,30-,31+,32+,33+,35+,36+,37+,38-,39-,40-,41+,42-,43+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMZBILYSWLILX-UMDUKNJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CCC7C8=CC(=O)OC8)O)C)C)C)C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)C)C)C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H66O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

807.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Acetyldigitoxin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014652
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.23e-02 g/L
Record name Acetyldigitoxin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00511
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acetyldigitoxin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014652
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Acetyldigitoxin binds to a site on the extracellular aspect of the α-subunit of the Na+/K+ ATPase pump in the membranes of heart cells (myocytes). This causes an increase in the level of sodium ions in the myocytes, which then leads to a rise in the level of calcium ions. The proposed mechanism is the following: inhibition of the Na+/K+ pump leads to increased Na+ levels, which in turn slows down the extrusion of Ca2+ via the Na+/Ca2+ exchange pump. Increased amounts of Ca2+ are then stored in the sarcoplasmic reticulum and released by each action potential, which is unchanged by acetyldigitoxin. This is a different mechanism from that of catecholamines. Acetyldigitoxin also increases vagal activity via its central action on the central nervous system, thus decreasing the conduction of electrical impulses through the AV node. This is important for its clinical use in different arrhythmias.
Record name Acetyldigitoxin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00511
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1111-39-3, 25395-32-8
Record name (3β,5β)-3-[(O-3-O-Acetyl-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-D-ribo-hexopyranosyl)oxy]-14-hydroxycard-20(22)-enolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetyldigitoxin [INN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyldigitoxin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00511
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acetyldigitoxin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.890
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Card-20(22)-enolide, 3-[(O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-d-ribo-hexopyranosyl)oxy]-14-hydroxy-, monoacetate, (3β,5β)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.660
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETYLDIGITOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZV4Q4L2FU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Acetyldigitoxin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014652
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetyldigitoxin
Reactant of Route 2
Reactant of Route 2
Acetyldigitoxin
Reactant of Route 3
Reactant of Route 3
Acetyldigitoxin
Reactant of Route 4
Acetyldigitoxin
Reactant of Route 5
Acetyldigitoxin
Reactant of Route 6
Acetyldigitoxin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.